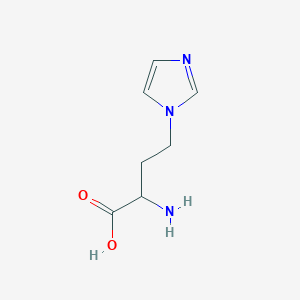

2-Amino-4-(1h-imidazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-amino-4-imidazol-1-ylbutanoic acid |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12) |

InChI Key |

RNDKANKZXDNZKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCC(C(=O)O)N |

Origin of Product |

United States |

Biochemical Roles and Mechanistic Investigations of 2 Amino 4 1h Imidazol 1 Yl Butanoic Acid

Participation in General Amino Acid and Imidazole (B134444) Metabolism

The metabolism of amino acids is a cornerstone of intermediary metabolism, providing precursors for proteins, nucleotides, and other essential biomolecules. Imidazole-containing compounds, most notably the essential amino acid histidine, play crucial roles in various physiological processes, including enzymatic catalysis and buffering.

Connections to Histidine and Purine (B94841) Biosynthesis Pathways

Histidine is an essential amino acid characterized by its imidazole side chain. nih.govcreative-proteomics.com Its metabolism is intricately linked to one-carbon metabolism and provides precursors for other important molecules like histamine (B1213489) and the dipeptide carnosine. nih.govnih.gov The biosynthesis of histidine is a complex pathway that, in microorganisms, produces 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) as a byproduct. mdpi.com AICAR is a key intermediate in the de novo biosynthesis of purines, thus establishing a direct link between the metabolic pathways of this specific imidazole-containing amino acid and purine nucleotides. mdpi.comwikipedia.org

Purine biosynthesis itself involves the construction of the imidazole ring as a core component of the purine structure. wikipedia.org The pathway starts from ribose-5-phosphate (B1218738) and builds the purine rings through a series of enzymatic steps, with intermediates like AICAR highlighting the central role of imidazole chemistry in nucleotide metabolism. columbia.eduelifesciences.org

While these pathways are well-characterized for histidine and purine precursors, there is no direct evidence to suggest the participation of 2-amino-4-(1H-imidazol-1-yl)butanoic acid in either histidine or purine biosynthesis.

Comparative Metabolic Analysis of Imidazole Dipeptides

Imidazole dipeptides, such as carnosine and anserine, are found in significant concentrations in muscle and brain tissue. nih.gov These molecules, which consist of β-alanine linked to histidine, are known for their antioxidant and pH-buffering capacities. nih.gov Their metabolism involves synthesis from their constituent amino acids and degradation by specific dipeptidases. While the study of these dipeptides provides insight into the broader physiological roles of imidazole-containing compounds, a comparative metabolic analysis including this compound has not been documented.

Role in Intermediary Metabolism in Model Organisms

Intermediary metabolism encompasses the vast network of biochemical reactions that convert nutrients into energy and essential cellular components. sajaa.co.za Model organisms are crucial for elucidating these complex pathways. However, studies detailing the metabolic fate or physiological effects of this compound in common model organisms are not present in the available scientific literature. Research on the metabolism of amino acid analogues in various organisms is an active area, but specific findings related to this compound are absent. nih.gov

Enzymatic Biotransformation Processes Involving Analogous Compounds

While information on the enzymatic biotransformation of this compound is unavailable, studies on analogous compounds offer insights into potential enzymatic reactions. For instance, research has demonstrated the capability of alkane-oxidizing bacteria to perform biotransformations on synthetic N-(2-alkylamino-4-phenylimidazol-1-yl)-acetamides. nih.govnih.gov These bacteria can oxidize the terminal methyl group of the alkylamino substituent to create novel imidazol-2-yl amino acids. nih.govnih.gov This process showcases the potential for microbial enzymes to modify imidazole-containing molecules, suggesting that if this compound were introduced into such a biological system, it might be a substrate for various enzymatic modifications.

The field of biocatalysis also utilizes enzymes like transaminases for the synthesis of chiral amines, which could potentially be applied to the synthesis or modification of amino acids with imidazole moieties. worktribe.com

Enzymatic Interactions and Catalytic Mechanisms

Ligand-Enzyme Binding Kinetics and Thermodynamics

The study of enzyme kinetics provides a quantitative assessment of the rates of enzyme-catalyzed reactions. wikipedia.orgjackwestin.comteachmephysiology.com For 2-Amino-4-(1h-imidazol-1-yl)butanoic acid, its interaction with an enzyme begins with the formation of an enzyme-substrate complex, a transient state that precedes the chemical conversion to product. libretexts.org The rate of this process is dependent on the concentrations of both the enzyme and the substrate, eventually reaching a maximum velocity (Vmax) when the enzyme becomes saturated. bionity.com The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, providing an inverse measure of the substrate's binding affinity. wikipedia.org

An enzyme's active site is a highly specific three-dimensional pocket where substrate molecules bind and are converted into products. wikipedia.org This specificity arises from a complementary arrangement of amino acid residues that form temporary bonds with the substrate. wikipedia.org For a molecule like this compound, recognition by an enzyme's active site would involve interactions with its key functional groups: the α-amino group, the carboxyl group, and the imidazole (B134444) ring.

Enzyme specificity can be quite stringent. For example, histidine acid phytases exhibit broad substrate specificity, whereas alkaline phytases are highly specific for calcium-phytate complexes. researchgate.netnih.gov Similarly, human histidine methyltransferase SETD3, which primarily methylates histidine residues in proteins, has been shown to have a broader substrate specificity than initially thought, capable of methylating histidine analogs. biorxiv.org This suggests that enzymes which naturally process L-histidine could potentially recognize and bind this compound, although the efficiency of binding and subsequent catalysis would depend on how well the larger butanoic acid side chain is accommodated within the active site. The specificity of histidine kinases, for instance, is determined by residues within their dimerization domain, highlighting how subtle structural differences can dictate molecular interactions. nih.gov

Beyond the active site, some molecules can influence enzyme activity by binding to a distinct allosteric site. wikipedia.orgwikipedia.org This binding event triggers a conformational change in the enzyme's structure that is transmitted to the active site, altering its shape and, consequently, its affinity for the substrate or its catalytic efficiency. youtube.com This phenomenon is known as allosteric modulation. wikipedia.orgwikipedia.org

Allosteric modulators can be positive (activators) or negative (inhibitors). wikipedia.org Positive modulators enhance enzyme activity, often by stabilizing a more active conformation of the enzyme. youtube.com While direct evidence for this compound acting as an allosteric modulator is not extensively documented, its structural components could theoretically interact with allosteric sites. Such interactions can restore function to receptors affected by mutations distant from the primary binding site by subtly altering intramolecular communication pathways. nih.gov The binding of an allosteric modulator can induce conformational changes that couple the allosteric site to the active site, leading to enzyme activation or inhibition. nih.gov

Mechanisms of Enzymatic Catalysis and Inhibition

The chemical versatility of this compound, particularly its imidazole ring, allows it to participate in or interfere with various enzymatic mechanisms.

The imidazole side chain of histidine is one of the most versatile catalytic residues in enzymes due to its pKa being close to physiological pH (~7). reddit.com This allows it to act as both a proton donor (general acid) and a proton acceptor (general base) during a catalytic cycle. mdpi.comnih.gov This dual functionality is crucial in many enzymatic reactions, including those catalyzed by serine proteases and carbonic anhydrases. nih.govwikipedia.org The imidazole ring can facilitate proton transfer reactions, acting as a shuttle to move protons between the substrate and other residues or water molecules in the active site. nih.govresearchgate.netnih.gov

Given that this compound possesses the same imidazole moiety, it can be hypothesized to participate in similar acid-base chemistry. Within an enzyme's active site, the imidazole ring could be positioned to deprotonate a nucleophile, enhancing its reactivity, or protonate a leaving group, facilitating its departure. mdpi.comrsc.org The ability of histidine residues to mediate proton transfer is fundamental to the mechanism of many enzymes, and this capability is retained in molecules that incorporate the imidazole functional group. researchgate.netnih.gov

The structural similarity of this compound to L-histidine also makes it a candidate for enzyme inhibition. Inhibitors often function by binding to an enzyme's active site, preventing the natural substrate from binding, or by binding to an allosteric site and inducing an inactive conformation. Imidazole-containing amino acids have been specifically designed as inhibitors for enzymes like nitric oxide synthases (NOS). nih.gov

Studies on related compounds have demonstrated significant inhibitory potential. For instance, various 2-aminoimidazole amino acids have been synthesized and shown to act as inhibitors of human arginase I, a binuclear manganese metalloenzyme. nih.gov The inhibitory potency of these compounds often depends on the length of the side chain connecting the amino acid core to the imidazole ring. nih.gov This suggests that this compound, with its specific chain length, could exhibit selective inhibition against certain enzymes. The table below summarizes the inhibitory data for a series of 2-aminoimidazole amino acids against human arginase I, illustrating the structure-activity relationship.

| Compound | Inhibition Constant (Ki) against Human Arginase I | Inhibition Type |

|---|---|---|

| L-2-Aminohistidine (2AH) | 0.3 mM | Noncompetitive |

| 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) | 2 µM (Kd) | Not Specified |

This table presents inhibitory data for compounds structurally related to this compound against human arginase I, as reported in the literature. nih.gov The data highlights how modifications to the amino acid structure can result in potent enzyme inhibition.

Furthermore, imidazole derivatives have been investigated as inhibitors for other enzyme classes, including histidine protein kinases, which are crucial in bacterial two-component signaling systems. nih.gov The development of inhibitors targeting histidine biosynthesis pathways in bacteria is also an active area of research. nih.gov These studies underscore the potential of imidazole-containing amino acids like this compound to serve as scaffolds for the design of novel enzyme inhibitors.

Structural and Conformational Analysis in Biological Contexts

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to determining the structure of a molecule. Techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and FT-Raman) provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (via NOESY experiments), the connectivity and three-dimensional arrangement of atoms can be determined.

For 2-Amino-4-(1H-imidazol-1-yl)butanoic acid, ¹H and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the aliphatic butanoic acid chain, and the amino group. The chemical shifts would be influenced by the electronic environment of each proton. For instance, protons on the imidazole ring would typically appear in the aromatic region of the spectrum.

A hypothetical data table for the expected proton and carbon signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.

Hypothetical ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hα (CH-NH₂) | ~3.5-4.0 | Triplet |

| Hβ (CH₂) | ~2.0-2.5 | Multiplet |

| Hγ (CH₂) | ~4.0-4.5 | Triplet |

| Imidazole H-2 | ~7.5-8.0 | Singlet |

| Imidazole H-4 | ~7.0-7.5 | Singlet |

Hypothetical ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | ~170-180 |

| Cα (CH-NH₂) | ~50-60 |

| Cβ (CH₂) | ~25-35 |

| Cγ (CH₂) | ~45-55 |

| Imidazole C-2 | ~135-145 |

| Imidazole C-4 | ~120-130 |

Note: These are estimated values and the actual experimental values could vary based on solvent and other conditions.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, characteristic vibrational bands would be expected for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), the aliphatic chain (C-H stretching and bending), and the imidazole ring (C=C, C=N, and C-H vibrations). The complementary nature of FTIR and FT-Raman would allow for a comprehensive analysis of the molecule's vibrational modes.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amino Group | N-H stretch | 3200-3500 |

| Aliphatic Chain | C-H stretch | 2850-3000 |

| Carboxylic Acid | C=O stretch | 1700-1750 |

| Imidazole Ring | C=N, C=C stretch | 1500-1650 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding between the amino and carboxyl groups and with the imidazole ring. This information is crucial for understanding the molecule's solid-state conformation.

Conformational Dynamics and Flexibility Studies in Simulated Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the movement and conformational changes of molecules over time. By simulating the molecule in a virtual aqueous environment, researchers can investigate its flexibility, preferred conformations, and interactions with water molecules. For this compound, MD simulations could predict how the butanoic acid chain and the imidazole ring move relative to each other, identify stable conformations, and analyze the hydrogen bonding patterns with surrounding water, providing insights into its behavior in a biological context.

Molecular Recognition and Biomolecular Interaction Studies

Binding Interactions with Macromolecular Targets

The specific binding interactions of 2-Amino-4-(1h-imidazol-1-yl)butanoic acid with macromolecular targets have been a subject of scientific inquiry, particularly in the context of enzyme inhibition and its analogy to the natural amino acid L-histidine.

While comprehensive profiling across the entire proteome is not extensively documented, studies on analogous imidazole-containing amino acids provide significant insights into the potential protein targets and interaction patterns of this compound. Research has primarily focused on enzymes where L-histidine or other arginine mimetics play a role in substrate recognition or catalysis.

One major class of potential targets includes nitric oxide synthases (NOS). Imidazole-containing amino acids that are larger homologues of L-histidine have been investigated as inhibitors of NOS isoenzymes (nNOS, iNOS, and eNOS). nih.gov In these interactions, the imidazole (B134444) moiety can act as a heme ligand in the enzyme's active site. The butanoic acid portion of the molecule contributes to positioning the imidazole ring correctly and can form interactions with the amino acid binding site. The length of the carbon chain between the amino acid and imidazole groups is a critical determinant of inhibitory potency and selectivity among the NOS isoforms. nih.gov For instance, compounds with three and five methylene (B1212753) groups have shown potent and selective inhibition for nNOS and iNOS over eNOS. nih.gov

Another significant target for similar compounds is human arginase I, a binuclear manganese metalloenzyme. nih.gov In this context, the imidazole ring can act as a guanidine (B92328) mimetic, interacting with key residues in the active site. Studies on a series of 2-aminoimidazole amino acids have shown that these compounds can be effective arginase inhibitors. nih.gov The orientation of the 2-aminoimidazole moiety relative to the amino acid side chain is a crucial factor for binding affinity. nih.gov

The following table summarizes the potential protein-ligand interactions based on studies of analogous compounds.

| Target Protein | Potential Interaction Type | Key Moieties Involved | Reference |

| Nitric Oxide Synthase (NOS) | Enzyme Inhibition | Imidazole (as heme ligand), Amino Acid Moiety | nih.gov |

| Human Arginase I | Enzyme Inhibition | Imidazole (as guanidine mimetic) | nih.gov |

| Prolyl Oligopeptidase (PREP) | Enzyme Inhibition | Imidazole Ring | acs.org |

This table is illustrative and based on data from analogous compounds.

While direct experimental evidence for the interaction of this compound with nucleic acids and membrane components is limited, hypothetical interactions can be postulated based on the physicochemical properties of the molecule.

Nucleic Acids: The imidazole ring of the compound, which can be protonated at physiological pH, could engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. Furthermore, the planar aromatic nature of the imidazole ring could allow for π-π stacking interactions with the nucleobases. The amino acid portion of the molecule could also participate in hydrogen bonding with the functional groups of the nucleic acid bases or the sugar-phosphate backbone.

Membrane Components: The amphipathic nature of this compound, possessing both a charged amino acid group and a less polar imidazole ring, suggests potential interactions with lipid bilayers. The charged amino and carboxyl groups could interact with the polar head groups of phospholipids (B1166683) at the membrane surface. The imidazole ring, depending on its protonation state, could either interact with the polar head groups or partition into the more hydrophobic acyl chain region of the membrane. Such interactions could potentially modulate membrane fluidity or the function of membrane-bound proteins.

Molecular Recognition Principles Governing Selectivity and Affinity

The selectivity and affinity of this compound for its macromolecular targets are governed by a combination of non-covalent interactions. The versatile nature of the imidazole ring is central to these recognition principles. d-nb.infoacs.orgresearchgate.netsemanticscholar.org

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom), allowing it to form specific hydrogen bond networks within a protein's binding site. researchgate.net The amino acid moiety, with its amino and carboxyl groups, is also a prime site for hydrogen bonding.

Electrostatic and Cation-π Interactions: The pKa of the imidazole ring is close to physiological pH, meaning it can exist in both neutral and protonated (imidazolium) forms. wikipedia.org In its protonated state, it can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785). This cationic form can also engage in cation-π interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, which are significant for binding affinity and specificity. d-nb.infoacs.orgresearchgate.net

π-π Stacking Interactions: The aromatic nature of the neutral imidazole ring allows it to participate in π-π stacking interactions with the side chains of other aromatic amino acids. acs.orgresearchgate.netresearchgate.net These interactions contribute to the stability of the protein-ligand complex.

Hydrophobic Interactions: The butanoic acid linker provides a degree of conformational flexibility and can engage in hydrophobic interactions with nonpolar residues in the binding pocket, further contributing to binding affinity. The length and structure of this linker are critical for correctly positioning the key interacting moieties (the imidazole ring and the amino acid group) and thus play a significant role in determining selectivity for different protein targets. nih.gov

Metabolic Fate and Turnover in Mechanistic Biological Studies

Biosynthetic Origin and Pathways in Microorganisms and Lower Eukaryotes

The biosynthesis of 2-Amino-4-(1h-imidazol-1-yl)butanoic acid, a non-proteinogenic amino acid, is not as ubiquitously documented as that of the 20 common amino acids. However, research into microbial biotransformation provides significant insights into its potential origins. Studies have demonstrated the capability of certain microorganisms, particularly alkane-oxidizing bacteria, to synthesize novel imidazol-2-yl amino acids, including butanoic acid derivatives.

A key pathway identified involves the biotransformation of N-substituted imidazole (B134444) precursors by various bacterial strains. In one study, numerous strains of alkane-oxidizing bacteria were screened for their ability to oxidize N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide. Several strains, including species from the genera Gordonia, Nocardia, and Rhodococcus, were found to produce a range of imidazol-2-yl amino acids. The biotransformation process occurs through the oxidation of the alkyl side chain of the precursor molecule. This terminal oxidation is a common metabolic pathway in these bacteria for alkane degradation, typically proceeding via alcohol and aldehyde intermediates to the corresponding carboxylic acid.

The transformation of N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide by these bacteria yielded various products, including a butanoic acid derivative. This suggests a biosynthetic route where a precursor molecule with an appropriate alkyl side chain is taken up by the microorganism and subsequently modified by its native enzymatic machinery, which is typically involved in primary metabolism, such as fatty acid and alkane oxidation. The specific product pattern can vary between different bacterial strains, indicating the involvement of slightly different enzyme systems or regulatory mechanisms.

Below is a table summarizing the bacterial strains identified as capable of producing imidazol-2-yl amino acids, which could include butanoic acid derivatives, and the general transformation process.

| Bacterial Strain | Precursor Compound | General Transformation Pathway | Key Enzymatic Step |

| Gordonia rubropertincta SBUG 105 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Oxidation of the alkyl side chain | Alkane monooxygenase (AlkB) or similar hydroxylase |

| Gordonia terrae SBUG 253 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Oxidation of the alkyl side chain | Alkane monooxygenase (AlkB) or similar hydroxylase |

| Nocardia asteroides SBUG 175 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Oxidation of the alkyl side chain | Alkane monooxygenase (AlkB) or similar hydroxylase |

| Rhodococcus erythropolis SBUG 251 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Oxidation of the alkyl side chain | Alkane monooxygenase (AlkB) or similar hydroxylase |

| Rhodococcus erythropolis SBUG 254 | N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide | Oxidation of the alkyl side chain | Alkane monooxygenase (AlkB) or similar hydroxylase |

This table is based on findings related to the synthesis of imidazol-2-yl amino acids, with the butanoic acid derivative being one of the observed products.

Degradation Pathways and Enzyme Systems Involved

Specific degradation pathways for this compound have not been extensively characterized. However, by examining the catabolism of structurally related amino acids, particularly histidine, in microorganisms and lower eukaryotes, a putative degradation route can be proposed. Histidine degradation is a well-conserved metabolic process in many bacteria.

The most common pathway for histidine catabolism is the "hut" pathway, which is initiated by the enzyme histidine ammonia-lyase (histidase). This enzyme catalyzes the non-oxidative deamination of histidine to produce urocanic acid and ammonia (B1221849). Subsequently, urocanase hydrates urocanic acid to form 4-imidazolone-5-propionate. The imidazole ring is then cleaved by imidazolonepropionase, yielding N-formimino-L-glutamate. Finally, formiminoglutamate hydrolase converts this intermediate into glutamate (B1630785) and formamide.

Given the structural similarity, a plausible initial step in the degradation of this compound would be the removal of the α-amino group, a common feature in amino acid catabolism. This could be catalyzed by an aminotransferase. Following deamination, the subsequent steps would likely involve the enzymatic cleavage of the imidazole ring. In some fungi, such as Candida glabrata, histidine degradation is initiated by an aromatic amino acid aminotransferase (Aro8) instead of a histidine ammonia-lyase. This highlights that alternative enzymatic strategies for the initial steps of imidazole-containing amino acid degradation exist in lower eukaryotes.

The table below outlines the key enzymes of the canonical histidine degradation pathway, which may have analogous counterparts in the degradation of this compound.

| Enzyme | Reaction in Histidine Degradation | Potential Analogous Reaction |

| Histidine ammonia-lyase (Histidase) | L-Histidine → Urocanic acid + NH₃ | Deamination of this compound |

| Urocanase | Urocanic acid + H₂O → 4-Imidazolone-5-propionate | Hydration of the deaminated intermediate |

| Imidazolonepropionase | 4-Imidazolone-5-propionate → N-Formimino-L-glutamate | Cleavage of the imidazole ring |

| Formiminoglutamate hydrolase | N-Formimino-L-glutamate → L-Glutamate + Formamide | Final breakdown to primary metabolites |

This table presents a putative degradation pathway based on the well-established catabolism of histidine.

Regulation of Intracellular Concentrations and Fluxes (Non-Human)

The regulation of intracellular concentrations and fluxes of amino acids is a critical process for maintaining cellular homeostasis in microorganisms and lower eukaryotes. While specific regulatory mechanisms for this compound are not documented, general principles of amino acid transport and pool management in organisms like Saccharomyces cerevisiae and Aspergillus nidulans provide a framework for understanding how its levels might be controlled.

Amino acid uptake from the environment is mediated by a variety of plasma membrane transporters, which often have broad substrate specificities. In fungi, these transporters are typically proton-coupled symporters that belong to the amino acid-polyamine-organocation (APC) superfamily. The expression and activity of these transporters are tightly regulated in response to the availability of nutrients, particularly nitrogen and carbon sources. For instance, in Aspergillus nidulans, the expression of the dicarboxylic amino acid transporter, AgtA, is highly sensitive to nitrogen metabolite repression. This means that in the presence of a preferred nitrogen source like ammonium (B1175870), the expression of transporters for less preferred sources is downregulated.

Furthermore, the activity of amino acid transporters can be regulated at the post-translational level. A common mechanism is substrate-induced endocytosis and subsequent vacuolar degradation of the transporter. This process prevents the excessive accumulation of an amino acid, which can be toxic. This form of feedback regulation ensures that the intracellular amino acid pool is maintained within an optimal range.

The flux of amino acids is also controlled by the interplay between uptake, biosynthesis, and consumption for processes like protein synthesis. In bacteria, the availability of amino acids is sensed through mechanisms that can include the charging levels of tRNAs, which in turn can regulate the expression of biosynthetic operons through attenuation.

The table below summarizes the key regulatory mechanisms that likely play a role in managing the intracellular concentration of this compound in non-human organisms.

| Regulatory Level | Mechanism | Effect on Intracellular Concentration |

| Transcriptional Regulation | Nitrogen metabolite repression of transporter genes in the presence of preferred nitrogen sources. | Decreases uptake from the environment. |

| Transcriptional Regulation | Induction of transporter genes in the presence of the specific amino acid (if it serves as a nutrient source). | Increases uptake from the environment. |

| Post-translational Regulation | Substrate-induced endocytosis and degradation of amino acid transporters. | Prevents toxic accumulation by reducing uptake. |

| Metabolic Flux | Integration into biosynthetic or catabolic pathways. | Balances the intracellular pool with cellular demand. |

This table outlines general regulatory principles for amino acid concentrations in microorganisms and lower eukaryotes.

Advanced Analytical Techniques for Research and Discovery

Chromatographic Methods for Purity and Characterization (HPLC, LC-MS)

Chromatographic techniques are fundamental in the separation and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone methods for assessing the purity and confirming the identity of amino acid derivatives like 2-Amino-4-(1h-imidazol-1-yl)butanoic acid.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds. For polar molecules such as amino acids, reversed-phase HPLC (RP-HPLC) is frequently employed. nih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The purity of the target compound can be assessed by detecting any potential impurities, which would appear as separate peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly valuable as it provides not only retention time data from the chromatographic separation but also mass-to-charge ratio (m/z) information for the eluting compounds. nih.gov This dual detection provides a high degree of confidence in peak identification and characterization. For this compound, LC-MS can confirm the molecular weight of the main peak and help identify any co-eluting impurities.

In some cases, pre-column derivatization is used to enhance the chromatographic properties or detection sensitivity of amino acids. who.intlcms.cz Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethl chloroformate (FMOC) can be used to introduce chromophores or fluorophores, improving UV or fluorescence detection. nih.govlcms.cz However, direct analysis without derivatization is often preferred to simplify sample preparation and avoid potential side reactions. restek.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RP-HPLC that is well-suited for retaining and separating highly polar compounds without derivatization. shodex.com

Below is a table summarizing typical parameters for the analysis of polar amino acids using HPLC and LC-MS, which would be applicable to this compound.

| Parameter | Typical HPLC Conditions | Typical LC-MS Conditions |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or HILIC | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) or HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid | Water with 0.1% Formic Acid (volatile modifier) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from low to high %B | Linear gradient from low to high %B |

| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |

| Detection | UV (e.g., 210 nm) or Fluorescence (with derivatization) | Mass Spectrometry (e.g., ESI in positive ion mode) |

| Ionization Mode | N/A | Electrospray Ionization (ESI) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (molecular formula: C₇H₁₁N₃O₂, molecular weight: 169.18 g/mol ), high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming its elemental composition. chiralen.commoldb.com

When analyzed using electrospray ionization (ESI), the compound is expected to be readily protonated, forming a pseudomolecular ion [M+H]⁺ at an m/z of approximately 170.09. Tandem mass spectrometry (MS/MS) is then used to gain structural information through fragmentation analysis. In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation pattern of amino acids is often predictable. Common fragmentation pathways include the neutral loss of water (H₂O) and the loss of the carboxyl group, typically as formic acid (HCOOH). researchgate.net The fragmentation of the side chain provides further structural details. For this compound, key fragment ions would be expected from the cleavage of the butanoic acid backbone and the imidazole (B134444) side chain.

The table below details the expected major ions in the mass spectrum of this compound.

| Ion Type | Description | Expected m/z |

|---|---|---|

| Precursor Ion [M+H]⁺ | Protonated molecule | 170.09 |

| Product Ion [M+H - H₂O]⁺ | Loss of a water molecule from the carboxyl group | 152.08 |

| Product Ion [M+H - HCOOH]⁺ | Loss of formic acid from the carboxyl group | 124.09 |

| Product Ion | Immonium ion from cleavage at the α-carbon | 74.04 |

| Product Ion | Protonated imidazole ring resulting from side-chain cleavage | 69.04 |

Chiral Separation and Enantiomeric Purity Determination

Since this compound contains a chiral center at the alpha-carbon, it can exist as two enantiomers (D and L forms). The determination of enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly chiral HPLC, is the most widely used method for separating enantiomers and quantifying their relative amounts. nih.gov

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. For amino acids, several types of CSPs have proven effective.

Macrocyclic Glycopeptide CSPs : Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for the separation of underivatized amino acids. sigmaaldrich.comresearchgate.net Their compatibility with both organic and aqueous mobile phases makes them versatile for polar and ionic compounds. sigmaaldrich.com

Crown Ether-Based CSPs : These phases are particularly useful for resolving compounds containing primary amino groups, such as amino acids. nih.govnih.gov

Ligand Exchange Chromatography : This technique utilizes a CSP that contains a metal ion (e.g., copper) complexed with a chiral ligand. Enantiomeric resolution is achieved through the formation of transient diastereomeric complexes with the analyte. scas.co.jp

Pirkle-Type CSPs : These phases often require derivatization of the amino acid to achieve separation but are highly effective for the resulting derivatives. nih.gov

An alternative to direct separation is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. nih.gov However, the direct method using CSPs is generally preferred as it avoids additional reaction steps and potential racemization. nih.gov

The following table summarizes common CSPs used for the chiral separation of amino acids.

| Chiral Stationary Phase (CSP) Type | Selector Example | Typical Mobile Phase Mode | Suitability |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar Ionic, Reversed-Phase | Underivatized polar and ionic amino acids |

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Polar Organic | Underivatized primary amino acids |

| Ligand Exchange | L-proline or L-hydroxyproline coated silica (B1680970) | Aqueous with Cu²⁺ ions | Underivatized α-amino acids |

| Pirkle-Type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal Phase | Derivatized amino acids (e.g., N-acyl, esters) |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, NBO) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of "2-Amino-4-(1h-imidazol-1-yl)butanoic acid". DFT methods calculate the electron density of a molecule to determine its energy and other properties. biointerfaceresearch.comnih.gov For this specific molecule, DFT calculations can provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles with high accuracy.

Natural Bond Orbital (NBO) analysis is a technique used in conjunction with DFT to analyze the calculated wave function. biointerfaceresearch.comresearchgate.net NBO analysis provides insights into intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer. researchgate.net For "this compound," NBO analysis can identify key donor-acceptor interactions that stabilize the molecule's structure. nih.gov The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules, such as biological receptors.

| Parameter | Calculated Value | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher chemical stability and lower reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For "this compound," MD simulations can provide a detailed understanding of its conformational flexibility and the influence of its environment, particularly the solvent. aalto.fi The simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of how the molecule behaves over a period of time, typically from picoseconds to microseconds. nih.govhawaii.edu

Conformational sampling through MD simulations reveals the different shapes (conformations) the molecule can adopt and the relative energies of these conformations. This is crucial for understanding its biological activity, as the molecule's shape determines how it can interact with biological targets. nih.gov By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. uark.edu

Solvent effects are a critical aspect of molecular behavior, especially for a molecule like "this compound" which is likely to exist in an aqueous environment in biological systems. MD simulations can explicitly model the interactions between the molecule and solvent molecules, such as water. aalto.fi This allows for the investigation of how the solvent influences the molecule's conformation, stability, and dynamics. nih.gov For example, the formation and breaking of hydrogen bonds between the amino acid and water molecules can be observed, providing insights into its solubility and how it is stabilized in solution. aalto.fi

| Parameter | Typical Value/Observation | Significance for this compound |

|---|---|---|

| Radius of Gyration (Rg) | 0.4 - 0.6 nm | Indicates the compactness of the molecule's conformation over time. Fluctuations can reveal conformational changes. |

| Root Mean Square Deviation (RMSD) | 0.1 - 0.3 nm | Measures the average deviation of the molecule's structure from a reference structure, indicating its stability. |

| Solvent Accessible Surface Area (SASA) | 150 - 250 Ų | Represents the surface area of the molecule that is accessible to the solvent, influencing its solubility and interactions. |

| Hydrogen Bonds with Water | 4 - 8 | Quantifies the extent of interaction with the aqueous solvent, crucial for understanding its behavior in biological systems. |

Molecular Docking and Scoring for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of "this compound," molecular docking is primarily used to predict its potential biological targets, such as proteins or enzymes. f1000research.com The process involves placing the molecule (the ligand) into the binding site of a target protein and evaluating the feasibility of this binding. unar.ac.id

The docking process generates multiple possible binding poses of the ligand in the target's active site. These poses are then evaluated using a scoring function, which estimates the binding affinity (the strength of the interaction) between the ligand and the target. f1000research.com A lower docking score generally indicates a more favorable binding interaction. unar.ac.id By screening "this compound" against a library of known protein structures, potential biological targets can be identified for further experimental validation. ekb.eg

The analysis of the docked complex can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules.

| Potential Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Histidine Decarboxylase | -7.8 | Asp273, Ser151 | Hydrogen Bond, Electrostatic |

| Carnitine Acyltransferase | -7.2 | Tyr484, Trp519 | Hydrophobic, Pi-Pi Stacking |

| Glutamate (B1630785) Receptor | -6.9 | Arg485, Thr480 | Hydrogen Bond, Electrostatic |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which is useful for interpreting experimental spectra and for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using quantum chemical calculations, often employing DFT. researchgate.net These calculations determine the magnetic shielding of each nucleus, which is then converted into a chemical shift value. nih.gov The accuracy of these predictions has been significantly improved by considering conformational averaging and solvent effects. nih.govarxiv.org For "this compound," predicted NMR spectra can aid in the assignment of experimental signals and provide confidence in its structural elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. mdpi.commdpi.com Each vibrational mode corresponds to a specific motion of the atoms in the molecule, and the calculated frequencies can be correlated with the peaks in an experimental IR spectrum. rsc.org This allows for the assignment of functional groups and provides a vibrational fingerprint of the molecule. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. ijcce.ac.ir This method calculates the energies of electronic transitions from the ground state to excited states. nih.gov The results are typically presented as the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption. researchgate.net For "this compound," predicted UV-Vis spectra can provide insight into its electronic structure and chromophores.

| Spectroscopy Type | Predicted Parameter | Corresponding Functional Group/Transition |

|---|---|---|

| ¹H NMR | δ 7.2-7.8 ppm | Imidazole (B134444) ring protons |

| ¹³C NMR | δ 175 ppm | Carboxylic acid carbon |

| IR | ~1720 cm⁻¹ | C=O stretch of carboxylic acid |

| IR | ~3100 cm⁻¹ | N-H stretch of amino group |

| UV-Vis | λ_max ≈ 210 nm | π → π* transition in the imidazole ring |

Future Research Directions and Emerging Areas

Elucidating Novel Biological Functions and Signaling Pathways

A primary focus for future research is the comprehensive characterization of the biological roles of 2-Amino-4-(1h-imidazol-1-yl)butanoic acid. The imidazole (B134444) moiety is a key component of histidine, which plays a critical role in enzyme catalysis, and is also the precursor to the signaling molecule histamine (B1213489). nbinno.comtsijournals.com This suggests that this compound could participate in or modulate a variety of physiological processes.

Future investigations should aim to identify specific signaling pathways affected by this compound. Given the structural similarities to histidine and its derivatives, research could explore its potential influence on pathways involved in immune responses, neurotransmission, and cellular metabolism. nbinno.com General studies on how peptides and amino acids can activate signaling pathways to influence hormone secretion, such as cholecystokinin (B1591339) (CCK), provide a framework for investigating the specific effects of this imidazole-containing amino acid. researchgate.net Identifying its molecular targets and downstream effects will be crucial for understanding its function and potential as a bioactive molecule.

Exploring Enzyme Systems Susceptible to Imidazole Amino Acid Interactions

The imidazole side chain of histidine is one of the most common amino acid residues found in enzyme active sites, where it often acts as a general acid-base catalyst or a nucleophile. nih.govresearchgate.net This established role provides a strong rationale for investigating the interactions between this compound and various enzyme systems. Research into related 2-aminoimidazole amino acids has already demonstrated their potential as inhibitors of specific metalloenzymes, such as human arginase I, a binuclear manganese enzyme. nih.gov In one study, a 2-aminoimidazole group was shown to displace a metal-bridging hydroxide (B78521) ion in the enzyme's active site, highlighting a potential mechanism of action. nih.gov

Future studies should systematically screen this compound against a broad panel of enzymes. Based on the known reactivity of the imidazole group and findings from similar molecules, promising targets could include proteases, kinases, and histone deacetylases (HDACs), particularly sirtuins. nih.govfrontiersin.orgnih.gov Furthermore, the potential for synthetic amino acid derivatives to inhibit digestive enzymes suggests another avenue for exploration. nih.gov Understanding which enzymes are inhibited or modulated by this compound could reveal its therapeutic potential and physiological functions.

| Potential Enzyme Class | Rationale for Investigation | Example(s) | Potential Effect |

|---|---|---|---|

| Metalloenzymes | Known inhibition by related 2-aminoimidazole amino acids. nih.gov | Human Arginase I | Inhibition |

| Deacetylases | Known inhibition by other imidazole derivatives. frontiersin.orgnih.gov | Sirtuins (Class III HDACs) | Inhibition |

| Proteases/Kinases | The imidazole group of histidine is common in the active sites of these enzymes. nih.gov | Chymotrypsin, Kinases | Modulation/Inhibition |

| Digestive Enzymes | General inhibitory potential of synthetic amino acid derivatives. nih.gov | α-Amylase, α-Glucosidase, Lipase | Inhibition |

Advancements in Stereoselective Synthesis for Isomer-Specific Research

Like all α-amino acids (except glycine), this compound is chiral, existing as two non-superimposable mirror images or enantiomers (R and S forms). It is a well-established principle in pharmacology and biochemistry that different stereoisomers of a compound can have vastly different biological activities. Therefore, the ability to produce stereochemically pure isomers of this amino acid is critical for accurately assessing its biological functions and potential therapeutic effects.

Significant progress has been made in the stereoselective synthesis of unusual and β-branched α-amino acids. rsc.org Methodologies that could be adapted for this compound include asymmetric hydrogenation and diastereoisomeric salt resolution. nih.govacs.org Other approaches utilize chiral precursors, such as other α-amino acids, to guide the stereochemical outcome of the reaction. nih.govscielo.brresearchgate.net Future research in this area should focus on developing and optimizing scalable synthetic routes that provide high enantiomeric excess, allowing for the production of sufficient quantities of each pure isomer for detailed biological and structural studies.

| Synthetic Strategy | Description | Reported Application |

|---|---|---|

| Asymmetric Hydrogenation | Uses a chiral catalyst to selectively produce one enantiomer. | Synthesis of an imidazole-substituted δ-amino acid with up to 83% enantiomeric excess (ee). acs.org |

| Diastereoisomeric Salt Resolution | Uses a chiral resolving agent to separate enantiomers by forming diastereomeric salts that have different physical properties (e.g., solubility). | Used to produce an intermediate with 98% ee. nih.gov |

| Use of Chiral Precursors | Starts the synthesis from a readily available enantiopure molecule, such as a natural amino acid, to control the stereochemistry of the final product. nih.gov | Synthesis of chiral imidazole derivatives from α-amino acids. nih.gov |

Development of Advanced Probes and Tracers for In Vitro Studies

To fully understand the pharmacokinetics and mechanism of action of this compound, it is essential to develop tools to track its localization and interactions within biological systems. Advanced chemical probes and tracers, such as those labeled with fluorescent tags or radioisotopes, are invaluable for such in vitro and in vivo studies.

A particularly promising direction is the development of radiolabeled analogs for Positron Emission Tomography (PET) imaging. nih.gov Researchers have successfully synthesized various 18F-labeled amino acids, including branched and imidazole-related structures, for imaging tumors. nih.govnih.gov These tracers can provide non-invasive, real-time information on the uptake and distribution of the amino acid, often highlighting areas of high metabolic activity like tumors. nih.govrsc.org Techniques such as "click chemistry" have proven effective for the efficient radiosynthesis of these complex molecules. nih.gov Developing an 18F-labeled version of this compound could enable studies of its biodistribution and help identify tissues or cell types where it preferentially accumulates.

Integration of Multi-Omics Data for Systems-Level Understanding

To capture a holistic view of the biological impact of this compound, future research should move beyond single-target analyses and embrace a systems biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—can provide an unbiased, system-wide perspective on the cellular response to the compound.

By treating cells or organisms with this compound and subsequently analyzing changes across these different molecular layers, researchers can identify entire pathways and networks that are perturbed. This approach can uncover unexpected off-target effects, reveal novel mechanisms of action, and generate new hypotheses about the compound's function. While direct multi-omics studies on this specific compound are yet to be published, the general strategy is becoming a powerful tool in metabolic engineering and chemical biology for understanding complex biological systems. nih.gov

Computational Predictions to Guide Experimental Design in Biochemistry and Structural Biology

In silico methods are increasingly integral to modern biochemical and pharmacological research, offering a rapid and cost-effective way to predict molecular interactions and guide experimental design. Computational tools can be employed to predict the potential biological targets of this compound and to understand the structural basis of its interactions.

Molecular docking simulations can be used to screen the compound against libraries of protein structures, predicting its binding affinity and pose within the active or allosteric sites of potential enzyme targets. nih.govacs.org Such studies have been used to investigate the interaction of other imidazole derivatives with targets like sirtuins. frontiersin.org Computational analysis can also explore the fundamental interactions between the imidazole moiety and other amino acids, providing insights into its potential role in protein structure and function. rsc.org These predictive models help to prioritize which compound-protein interactions are most promising for subsequent validation in wet-lab experiments, streamlining the research and discovery process. nih.gov

| Computational Method | Application | Example from Related Compounds |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a protein target. | Used to study the interaction of imidazole derivatives with sirtuins and p38 MAP kinase. nih.govacs.org |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex over time. | Used to confirm the stability of an imidazole derivative bound to sirtuin isoforms. frontiersin.org |

| Quantum Mechanics (QM) | Calculates electronic structure to understand interaction energies and chemical reactivity. | Used to study the interaction energies between the imidazolium (B1220033) cation and aromatic amino acids. rsc.org |

| ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a compound. | Performed for novel imidazole derivatives to assess their drug-like properties. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-(1H-imidazol-1-yl)butanoic acid, and how do reaction conditions influence yield?

- Methodology : Use multi-step synthesis involving imidazole coupling to a butanoic acid backbone. For example, thiazolo[3,2-a]pyrimidine derivatives (similar to imidazole-containing compounds) are synthesized via one-pot reactions with aromatic aldehydes and cyanoacetamide precursors .

- Key variables : Temperature (e.g., 110–130°C for imidazole activation), solvent polarity (DMF or THF), and stoichiometry of amino acid precursors. Purity can be verified via HPLC (≥95% purity thresholds, as seen in reagent catalogs) .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar analogs?

- Methodology :

- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–8.5 ppm) and α-amino acid protons (δ 3.1–3.5 ppm). Compare with reference data for 1H-imidazole derivatives .

- IR : Look for carboxylate C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

- Methodology :

- Storage : Keep in anhydrous conditions (≤30% humidity) at 2–8°C, as moisture accelerates decomposition in imidazole-containing compounds .

- Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) and track impurities using LC-MS .

Advanced Research Questions

Q. How do computational models predict the bioactivity of this compound, and what binding motifs are critical?

- Methodology :

- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets). Focus on hydrogen bonding between the carboxylate group and receptor residues .

- QSAR analysis : Correlate substituent effects (e.g., methyl/fluoro groups on imidazole) with activity trends observed in analogs .

Q. What strategies resolve contradictions in reported bioactivity data for imidazole-amino acid hybrids?

- Methodology :

- Meta-analysis : Compare studies using standardized assays (e.g., fluorescence-based enzyme inhibition vs. radiometric assays) .

- Control experiments : Test for off-target effects (e.g., metal chelation by the imidazole ring) using EDTA-containing buffers .

Q. How can X-ray crystallography elucidate the conformational flexibility of this compound in enzyme complexes?

- Methodology :

- Crystallization : Co-crystallize with target proteins (e.g., histidine decarboxylase) in PEG 3350 buffers. Resolve structures at ≤1.8 Å resolution .

- Density maps : Analyze imidazole ring orientation (planar vs. puckered) and hydrogen-bonding networks to active-site residues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral resolution : Use (R)- or (S)-specific catalysts (e.g., Burkholderia cepacia lipase for kinetic resolution) .

- Process optimization : Implement continuous flow reactors to reduce racemization risks at high temperatures .

Methodological Considerations

-

Contradictions in evidence :

-

Critical techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.